5-Cyclopropoxy-N-methyl-2-nitrobenzamide
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Overview
Description
5-Cyclopropoxy-N-methyl-2-nitrobenzamide is an organic compound with the molecular formula C11H12N2O4 and a molecular weight of 236.22 g/mol . It is characterized by the presence of a cyclopropoxy group, a nitro group, and a benzamide structure. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of strong acids like sulfuric acid for nitration and bases for the subsequent steps .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N-methyl-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide structure allows for various substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Halogenating agents and other electrophiles are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative .
Scientific Research Applications
5-Cyclopropoxy-N-methyl-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzamide structure allows for binding to various proteins and enzymes. The exact pathways and targets are still under investigation, but it is believed to modulate specific biochemical processes .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-N-methyl-2-nitrobenzamide: Similar structure but with a chloro group instead of a cyclopropoxy group.
5-Cyclopropoxy-N-methyl-2-nitrobenzamide: The compound itself, characterized by its unique cyclopropoxy group.
Uniqueness
This compound is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications .
Properties
Molecular Formula |
C11H12N2O4 |
---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
5-cyclopropyloxy-N-methyl-2-nitrobenzamide |
InChI |
InChI=1S/C11H12N2O4/c1-12-11(14)9-6-8(17-7-2-3-7)4-5-10(9)13(15)16/h4-7H,2-3H2,1H3,(H,12,14) |
InChI Key |
QVNCXMYIKRYXGJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
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